molecular formula C16H11ClN4 B13775704 4-(Phenylazo)naphthalene-1-diazonium chloride CAS No. 67875-31-4

4-(Phenylazo)naphthalene-1-diazonium chloride

Cat. No.: B13775704
CAS No.: 67875-31-4
M. Wt: 294.74 g/mol
InChI Key: VPCXEADCNDDVOD-UHFFFAOYSA-M
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Description

4-(Phenylazo)naphthalene-1-diazonium chloride is an organic compound with the molecular formula C16H11ClN4. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is characterized by the presence of a diazonium group (-N2+) attached to a naphthalene ring, which is further substituted with a phenylazo group (-N=N-Ph). The compound is often used in various chemical reactions due to its reactivity and ability to form azo compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylazo)naphthalene-1-diazonium chloride typically involves the diazotization of 4-(Phenylazo)naphthylamine. The process begins with the formation of 4-(Phenylazo)naphthylamine through the azo coupling reaction between aniline and naphthalene-1-diazonium chloride. The resulting 4-(Phenylazo)naphthylamine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Reaction Conditions:

  • Temperature: 0-5°C
  • Solvent: Aqueous hydrochloric acid
  • Reagents: Sodium nitrite, hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylazo)naphthalene-1-diazonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are often brightly colored.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions

    Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, water

    Coupling Reactions: Phenols, aromatic amines, alkaline conditions

    Reduction Reactions: Sodium sulfite, stannous chloride

Major Products Formed

    Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, cyanated naphthalenes

    Coupling Reactions: Azo dyes

    Reduction Reactions: Hydrazine derivatives

Scientific Research Applications

4-(Phenylazo)naphthalene-1-diazonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 4-(Phenylazo)naphthalene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is influenced by the electronic properties of the naphthalene and phenylazo groups, which can stabilize or destabilize the diazonium ion.

Comparison with Similar Compounds

4-(Phenylazo)naphthalene-1-diazonium chloride can be compared with other diazonium salts, such as:

    Benzenediazonium chloride: Similar in reactivity but lacks the extended conjugation of the naphthalene ring.

    Naphthalene-1-diazonium chloride: Similar structure but without the phenylazo group, leading to different reactivity and applications.

    4-(Phenylazo)benzenediazonium chloride: Similar structure but with a benzene ring instead of a naphthalene ring, affecting its stability and reactivity.

The uniqueness of this compound lies in its combination of the diazonium group with both naphthalene and phenylazo moieties, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.

Properties

CAS No.

67875-31-4

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

4-phenyldiazenylnaphthalene-1-diazonium;chloride

InChI

InChI=1S/C16H11N4.ClH/c17-18-15-10-11-16(14-9-5-4-8-13(14)15)20-19-12-6-2-1-3-7-12;/h1-11H;1H/q+1;/p-1

InChI Key

VPCXEADCNDDVOD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+]#N.[Cl-]

Origin of Product

United States

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